molecular formula C20H18O5 B2940685 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate CAS No. 300814-02-2

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cat. No.: B2940685
CAS No.: 300814-02-2
M. Wt: 338.359
InChI Key: XVFPDEIJZXBFDX-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic chromenone derivative featuring a 4H-chromen-4-one core substituted at the 3-position with a 2-methoxyphenyl group and at the 7-position with a 2-methylpropanoate (isobutyrate) ester. Chromenones are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system (CNS) modulation. The isobutyrate ester may modulate lipophilicity and hydrolysis kinetics, impacting bioavailability and pharmacokinetics .

For example, derivatives with similar substitution patterns have been evaluated for blood-brain barrier (BBB) permeation and toxicity profiles .

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12(2)20(22)25-13-8-9-15-18(10-13)24-11-16(19(15)21)14-6-4-5-7-17(14)23-3/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFPDEIJZXBFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromenone core. This intermediate is then esterified with 2-methylpropanoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromenone Core

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 2-Methylpropanoate
  • Structure : Substitution at the 3-position with a 4-chlorophenyl group instead of 2-methoxyphenyl.
  • Molecular Formula : C₁₉H₁₅ClO₄
  • Molecular Weight : 342.78 g/mol
  • Key Differences :
    • The 4-chloro group is electron-withdrawing, which may increase oxidative stability but reduce solubility compared to the methoxy group.
    • Higher molecular weight (342.78 vs. ~338.34 g/mol for the target compound) due to chlorine substitution.
  • Research Findings: No direct pharmacological data are available, but the chloro substituent could enhance binding to hydrophobic targets, such as enzyme active sites .
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl Propionate
  • Structure: Propionate ester (C₃H₅O₂) instead of 2-methylpropanoate (C₄H₇O₂).
  • Molecular Formula : C₁₉H₁₆O₅
  • Molecular Weight : 324.33 g/mol
  • Key Differences: The shorter propionate chain reduces steric bulk and lipophilicity (predicted logP: ~3.2 vs. ~3.8 for the target compound). Faster ester hydrolysis may lead to quicker release of the active chromenone scaffold.
  • Research Findings: No toxicity data reported, but reduced lipophilicity may limit BBB permeation compared to bulkier esters .
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-Methylbenzoate (F0850-4777)
  • Structure: 4-Methylbenzoate ester instead of 2-methylpropanoate.
  • Molecular Formula : C₂₄H₂₀O₅ (estimated)
  • Molecular Weight : ~388.41 g/mol
  • Higher molecular weight and lipophilicity may enhance tissue retention.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position 3/7) logP (Predicted) BBB Permeation Toxicity Profile
Target Compound C₂₀H₁₈O₅* 338.34 2-Methoxyphenyl / Isobutyrate ~3.8 Likely† Not Reported
3-(4-Chlorophenyl)-4-oxo-... () C₁₉H₁₅ClO₄ 342.78 4-Chlorophenyl / Isobutyrate ~4.1 Unlikely‡ Not Reported
3-(2-Methoxyphenyl)-4-oxo-... Propionate () C₁₉H₁₆O₅ 324.33 2-Methoxyphenyl / Propionate ~3.2 Moderate Not Reported
F0850-4777 () C₂₄H₂₀O₅ 388.41 2-Methoxyphenyl / 4-Methylbenzoate ~4.5 Yes No Toxicity

*Estimated based on structural analogy.
†Inferred from similar ester derivatives with BBB activity .
‡Chlorine’s electron-withdrawing effect may reduce passive diffusion.

Notes

  • Limited direct data on the target compound necessitate reliance on structural analogs.
  • Computational tools like SwissADME provide valuable predictive insights but require experimental confirmation.
  • Synthetic routes for such compounds often involve esterification of chromenone precursors, as suggested by ’s mention of 3-(2-methoxyphenyl)propanoic acid derivatives .

Biological Activity

The compound 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate belongs to a class of chemical compounds known as chromones, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18O5C_{19}H_{18}O_5. The compound features a chromone backbone with a methoxyphenyl substituent and a 2-methylpropanoate group, contributing to its unique properties.

1. Antioxidant Activity

Chromone derivatives have been extensively studied for their antioxidant properties. Research indicates that the presence of the methoxy group enhances radical scavenging abilities, potentially reducing oxidative stress in cells. In vitro studies have demonstrated that similar compounds exhibit significant antioxidant activity through various assays, such as DPPH radical scavenging and ABTS assays .

2. Anti-inflammatory Effects

Compounds within the chromone family have shown promise in modulating inflammatory pathways. For instance, studies on related chromone derivatives have revealed their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical mediators in inflammatory responses. The inhibition of these enzymes may provide therapeutic benefits in conditions characterized by chronic inflammation .

3. Anticancer Potential

The anticancer activity of chromones has been documented in various studies. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth. For example, certain derivatives have been shown to exert cytotoxic effects on breast cancer cell lines (e.g., MCF-7) by promoting cell cycle arrest and apoptosis through mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, including cholinesterases and cyclooxygenases. This inhibition can lead to decreased levels of inflammatory mediators and enhanced cognitive function in neurodegenerative diseases .
  • Molecular Interactions : Docking studies suggest that the compound may interact with specific protein targets, leading to conformational changes that inhibit enzymatic activity. These interactions often involve hydrogen bonding and hydrophobic interactions with active site residues .

Case Studies

Several studies illustrate the biological activity of chromone derivatives:

  • Study on Cholinesterase Inhibition : A study evaluated the inhibitory effects of various chromone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating significant IC50 values that indicate potential for treating Alzheimer's disease .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity of related compounds using DPPH and ABTS assays, showing that structural modifications, such as methoxy substitutions, significantly enhanced radical scavenging activities .

Data Summary

Biological ActivityObservationsReferences
Antioxidant ActivitySignificant radical scavenging capacity
Anti-inflammatory EffectsInhibition of COX and LOX enzymes
Anticancer PotentialInduction of apoptosis in cancer cell lines
Enzyme InhibitionEffective against AChE and BChE

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